(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester

Übersicht

Beschreibung

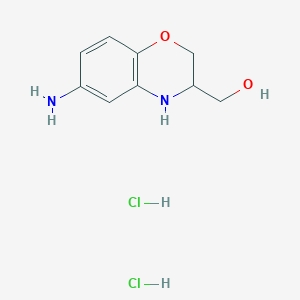

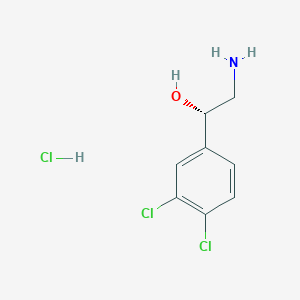

“(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187929-50-5. It has a molecular weight of 236.31 and a molecular formula of C13H20N2O2 . It is a yellow liquid .

Molecular Structure Analysis

The molecular structure of “(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester” is represented by the formula C13H20N2O2 . This indicates that the molecule is composed of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester” is a yellow liquid . Its molecular weight is 236.32 and its molecular formula is C13H20N2O2 .Wissenschaftliche Forschungsanwendungen

Cinnamic Acid Derivatives and Anticancer Research

Cinnamic acid derivatives, including compounds structurally related to (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester, have garnered significant attention in medicinal research for their potential as anticancer agents. The chemical versatility of cinnamic acids, allowing for modifications at various reactive sites, has led to the exploration of these compounds in antitumor studies. Despite a rich history in medicinal use, their full potential in cancer treatment remained underexplored until recent decades, when a surge in research attention highlighted their efficacy against various types of cancer cells. This review focuses on the synthesis, biological evaluation, and anticancer efficacy of various cinnamic acid derivatives, presenting a comprehensive overview of their role in current medicinal chemistry research (P. De, M. Baltas, F. Bedos-Belval, 2011).

Environmental Impact and Fate of Parabens

Another area of scientific research pertinent to compounds similar to (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester is the study of parabens, which are esters of para-hydroxybenzoic acid. Despite their widespread use as preservatives, concerns regarding their environmental impact and fate have prompted extensive reviews. These compounds, often found in aquatic environments, pose potential risks as weak endocrine disrupters. The review discusses their occurrence, behavior in water bodies, and the need for further investigation into their biodegradability and the toxicity of their chlorinated by-products (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Carbamate Ester Research in Biochemistry

Research into carbamate esters, including those structurally related to (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester, has also explored their interaction with acetylcholinesterase (AChE), highlighting the significance of understanding the decarbamoylation process for developing effective AChE inhibitors. This review consolidates recent findings on the rate-limiting steps in the decarbamoylation of AChEs, revealing how alterations in the alkyl substituents on the carbamoyl group can significantly impact the decarbamoylation rates. Such insights are crucial for the development of therapeutic agents targeting neurological disorders (T. Rosenberry, J. Cheung, 2019).

Synthetic Phenolic Antioxidants and Environmental Research

The environmental occurrence, fate, and potential human exposure risks associated with synthetic phenolic antioxidants, which share functional similarities with (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester, have been a focal point of recent environmental science research. This comprehensive review examines the presence of these antioxidants across different environmental matrices and their potential health impacts, emphasizing the need for future studies to assess the contamination, behaviors, and toxicity of novel compounds in this class (Runzeng Liu, S. Mabury, 2020).

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(aminomethyl)phenyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-6-10(8-11)9-14/h5-8H,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLCRKYCULAGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)

![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)